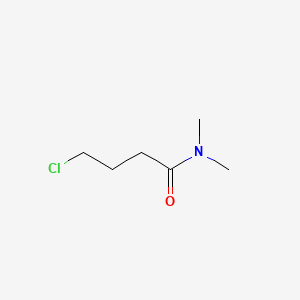

4-chloro-N,N-dimethylbutanamide

描述

The study of organic chemistry is often an exploration of the interplay between molecular structure and reactivity. Specific arrangements of atoms, known as functional groups, bestow characteristic properties upon molecules, dictating their behavior and potential applications. The compound 4-chloro-N,N-dimethylbutanamide is a molecule defined by two such features: a tertiary amide group and a terminal alkyl chloride. This article provides a focused examination of the research areas relevant to this compound, beginning with the fundamental importance of the amide functional group.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVXMHXMWHEEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177369 | |

| Record name | 4-Chloro-N,N-dimethylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-58-7 | |

| Record name | 4-Chloro-N,N-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22813-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N,N-dimethylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethylbutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83T665YQ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Chloro N,n Dimethylbutanamide and Its Analogues

Elucidation of Established Synthetic Pathways to 4-Chloro-N,N-dimethylbutanamide

The traditional synthesis of this compound has primarily relied on two fundamental approaches: the direct reaction of a carboxylic acid with an amine and the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, prior to amination.

Exploration of Direct Amidation Reactions

Direct amidation involves the condensation of a carboxylic acid, in this case, 4-chlorobutanoic acid, with an amine, dimethylamine (B145610), to form the corresponding amide with the elimination of water. This approach is highly atom-economical, as, in principle, the only byproduct is water. diva-portal.org However, the direct reaction is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt between the acidic carboxylic acid and the basic amine, which requires high temperatures to dehydrate. diva-portal.org

The thermal condensation of the ammonium carboxylate salt is a classic method, though it often requires harsh conditions and can lead to side reactions. Microwave irradiation has been explored as an alternative heating method to accelerate this reaction, often leading to shorter reaction times. diva-portal.org

Investigations into Acid Chloride Precursors and Amination Techniques

A more common and often more efficient route to this compound involves a two-step process. First, 4-chlorobutanoic acid is converted into its more reactive acid chloride derivative, 4-chlorobutyryl chloride. This is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common. The second step is the reaction of the resulting 4-chlorobutyryl chloride with dimethylamine.

This amination of an acid chloride with an amine is famously known as the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orglscollege.ac.in This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. organic-chemistry.org The neutralization of HCl is crucial as it would otherwise react with the amine starting material, rendering it unreactive. A two-phase solvent system, often consisting of water and an organic solvent like dichloromethane (B109758), is frequently employed. The base resides in the aqueous phase, while the reactants and the product remain in the organic phase. wikipedia.org An example of this is the synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide, where 4-chlorobenzoyl chloride is reacted with 2-morpholinoethylamine in the presence of a base. google.com

Contemporary Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a significant shift towards the development of more efficient and environmentally benign methods. This has led to the exploration of catalytic systems and the application of green chemistry principles in the synthesis of amides like this compound.

Development of Catalytic Methods for Enhanced Synthesis

Catalytic direct amidation reactions are of great interest as they can proceed under milder conditions and avoid the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info Various catalysts have been developed for this purpose.

Boron-based catalysts: Boronic acids have been shown to effectively catalyze the direct amidation of carboxylic acids. catalyticamidation.info

Titanium-based catalysts: Titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.orgnih.gov Aliphatic acids, such as 4-chlorobutanoic acid, have been shown to undergo faster reactions at lower catalyst loadings compared to aromatic acids. nih.gov

Ruthenium-based catalysts: Ruthenium complexes have been developed for the dehydrogenative coupling of alcohols and primary amines to form amides, with the only byproduct being hydrogen gas. doi.org While this specific transformation starts from an alcohol, it highlights the potential of transition metal catalysis in forming amide bonds.

These catalytic methods offer a more sustainable alternative to traditional stoichiometric approaches, reducing waste and often allowing for milder reaction conditions.

Application of Green Chemistry Principles in Amide Formation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by adhering to these principles.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste, such as catalytic direct amidation over stoichiometric methods. |

| Atom Economy | Direct amidation has a higher atom economy than the acid chloride route, as the latter generates stoichiometric byproducts. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones enhances atom economy and reduces waste. catalyticamidation.info |

A key aspect of green amide synthesis is the move away from stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP), which are commonly used in peptide synthesis but generate significant waste. catalyticamidation.info Catalytic direct amidation, as discussed previously, is a prime example of a greener alternative.

Optimization of Synthetic Conditions for this compound Production

The efficiency and yield of any synthetic process are highly dependent on the reaction conditions. The optimization of these conditions is crucial for the large-scale and cost-effective production of this compound.

For the Schotten-Baumann reaction, key parameters to optimize include the choice of base, solvent, temperature, and the rate of addition of the acid chloride. A study on the optimization of the Schotten-Baumann reaction in a continuous flow system demonstrated that this setup allows for precise control of reaction time and temperature, leading to improved yields and suppression of undesired hydrolysis. cam.ac.uk

In the synthesis of a similar molecule, 4-chloro-N,N-dimethyl pyridine (B92270) carboxamide, researchers optimized the reaction conditions and found that a specific ratio of SOCl₂ to POCl₃ as the chlorinating agent and the use of K₂CO₃ as the base instead of triethylamine (B128534) led to higher yields. researchgate.netatlantis-press.com Such optimization strategies, involving the screening of reagents, solvents, temperature, and reaction times, are directly applicable to improving the synthesis of this compound.

Reaction Reagent and Stoichiometry Studies

The efficiency of the synthesis of this compound and its analogues is highly dependent on the choice of reagents and their respective stoichiometry, particularly in the preparation of the acid chloride intermediate.

For the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone, various catalysts and reagents have been explored. One method employs bis(trichloromethyl) carbonate with a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline. google.com Studies have shown that the molar ratio of the catalyst to the starting lactone, as well as the ratio of the chlorinating agent to the lactone, significantly impacts the yield of 4-chlorobutyryl chloride. google.com Another established method involves the use of thionyl chloride, often with a catalyst like zinc chloride or a mixed catalyst system, to convert γ-butyrolactone or 4-chlorobutanoic acid to the acyl chloride. google.com

In the synthesis of the analogous compound 4-chloro-N,N-dimethyl picolinamide, a critical parameter was the stoichiometric ratio of the chlorinating agents, thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). researchgate.netatlantis-press.com An optimized ratio of SOCl₂ to POCl₃ was found to be 5:1, which, when used for the conversion of picolinic acid to the corresponding acyl chloride, led to improved yields of the final amide product. researchgate.net The subsequent amidation step typically involves reacting the generated acyl chloride with dimethylamine.

Table 1: Reagent and Stoichiometry in the Synthesis of 4-Chlorobutyryl Chloride Data sourced from patent literature detailing experimental variations. google.com

| Starting Material | Chlorinating Agent | Catalyst | Molar Ratio (Lactone:Agent:Catalyst) | Yield (%) |

|---|---|---|---|---|

| γ-Butyrolactone | Bis(trichloromethyl) carbonate | Pyridine | 1:0.6:0.01 | 45.1 |

| γ-Butyrolactone | Bis(trichloromethyl) carbonate | DMF | 1:0.7:0.025 | 72.0 |

| γ-Butyrolactone | Bis(trichloromethyl) carbonate | N,N-Dimethylaniline | 1:0.4:0.05 | 93.6 |

Temperature and Solvent Effects on Reaction Yield and Selectivity

Temperature and the choice of solvent are pivotal in controlling reaction rates, yields, and the formation of byproducts. In the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone, reactions are typically conducted at elevated temperatures, ranging from 120°C to 140°C. google.com The solvent choice includes high-boiling point organic solvents such as o-chlorotoluene, xylene, and tetrachloroethylene, which facilitate the high reaction temperatures required. google.com

For the synthesis of the analogue 4-chloro-N,N-dimethyl picolinamide, the two-step process involves distinct temperature profiles. The initial chlorination of picolinic acid is performed in chlorobenzene, with the temperature first maintained at 50°C before being raised to 85°C for an extended period of 15 hours to ensure complete conversion. researchgate.net In contrast, the subsequent amidation of the formed 4-chloropicolinoyl chloride with dimethylamine is conducted at a much lower temperature of 0°C in a different solvent, dichloromethane (CH₂Cl₂), for 4.5 hours. researchgate.net This temperature control is crucial for minimizing side reactions and maximizing the yield of the desired amide. Similarly, reactions to produce analogues like 4-chlor-N-(2-morpholinoethyl)benzamide are often performed in water-immiscible solvents like methylene (B1212753) chloride or chloroform (B151607) to facilitate product isolation. google.com

Synthetic Routes to Structurally Related Butanamides and Their Derivatives

The fundamental butanamide structure serves as a scaffold for the synthesis of a wide array of derivatives, including homologous and isomeric compounds, as well as molecules featuring functionalization on the butanamide backbone or the amide nitrogen.

Synthesis of Homologous and Isomeric Chloro-N,N-dimethylbutanamides

Synthetic methods are well-established for analogues of this compound that vary in chain length or the position of the chloro substituent. A shorter homologue, N,N-dimethyl chloroacetamide, is typically prepared by the reaction of chloroacetyl chloride with dimethylamine.

Isomeric and aromatic analogues have also been synthesized. The preparation of 4-chloro-N,N-dimethyl picolinamide, an isomer where the carbon chain is replaced by a pyridine ring, follows a two-step sequence of chlorination and amidation. researchgate.netatlantis-press.com Another common analogue, 4-chloro-N,N-dimethylbenzamide, is synthesized from 4-chlorobenzoyl chloride and dimethylamine.

Functionalization Strategies for the Butanamide Backbone

The butanamide backbone can be chemically modified to introduce new functionalities. The chlorine atom at the 4-position of this compound is a key reactive site, susceptible to nucleophilic substitution, which allows for the attachment of various chemical groups to the end of the butyl chain.

More broadly, strategies for functionalizing chemical scaffolds can be categorized as pre-synthesis or post-synthesis modifications. nih.gov A post-synthesis approach applicable to the butanamide structure involves introducing a reactive handle, such as an alkyne or azide, onto the backbone. This handle can then undergo highly specific and high-yield "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach complex molecules. rsc.org This strategy allows for the modular construction of diverse derivatives. Furthermore, bioactive molecules, including peptides or other pharmacologically active groups, can be incorporated onto the scaffold to impart specific biological properties. nih.gov

Derivatization of the N,N-Dimethylamide Moiety

While the N,N-dimethylamide group is generally stable, it can participate in or be modified through specific chemical reactions. Reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) are known to react with amino acids, demonstrating the reactivity associated with the dimethylamide structure. sigmaaldrich.com Research has also shown that N,N-dimethylformamide itself can act as a source of various chemical fragments in complex transformations, although this does not represent a direct derivatization of a stable amide within a larger molecule. nih.gov

Another approach involves designing derivatizing agents that introduce the N,N-dimethylamino group onto other molecules to enhance their properties. For example, the novel reagent N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) was developed to attach a protonatable N,N-dimethylaminomethyl site to amino acids, thereby improving their detectability in mass spectrometry. nih.gov These examples highlight the chemical versatility and functional importance of the N,N-dimethylamide moiety in the broader context of organic synthesis and analysis.

Mechanistic Studies of Chemical Transformations Involving 4 Chloro N,n Dimethylbutanamide

Investigation of Nucleophilic Substitution Reactions at the Chlorine Center

The primary chloroalkane structure of 4-chloro-N,N-dimethylbutanamide dictates that its primary mode of reaction at the chlorine-bearing carbon is through nucleophilic substitution. The specific mechanism, whether S(_N)1 (unimolecular) or S(_N)2 (bimolecular), is influenced by several factors, including the nucleophile's strength, solvent properties, and temperature. Given that it is a primary halide, the S(_N)2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon atom, which allows for backside attack by a nucleophile. libretexts.org

The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. This leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The transition state involves a species where both the incoming nucleophile and the departing chloride are partially bonded to the carbon atom. libretexts.org

Conversely, an S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is less likely. Primary carbocations are inherently unstable, making the energy barrier for this pathway significantly high. However, under conditions with a very poor nucleophile and a strongly ionizing, polar protic solvent, minor contributions from an S(_N)1 pathway cannot be entirely ruled out.

Kinetic Analysis of Reaction Rates

The kinetics of nucleophilic substitution reactions involving this compound are expected to follow second-order rate laws, characteristic of S(_N)2 reactions. The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org

The general rate equation is: Rate = k[C(6)H({12})ClNO][Nucleophile]

Where 'k' is the second-order rate constant.

While specific kinetic data for this compound is not extensively documented in readily available literature, analysis of analogous primary alkyl chlorides provides insight. The rate of substitution is highly sensitive to the nucleophile's strength and the reaction conditions. For instance, strong nucleophiles like iodide or cyanide ions will result in a significantly faster reaction rate compared to weaker nucleophiles like water or alcohols.

Kinetic studies on similar systems, such as the reaction of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines, demonstrate how electronic effects on the substrate and the basicity of the nucleophile influence rate constants. koreascience.kr Although the electronic environment of this compound is different, the principles of nucleophilic attack and leaving group departure remain the same. The rate would be influenced by the electron-withdrawing nature of the distant amide group, which could have a minor inductive effect on the electrophilicity of the carbon center.

Table 1: Illustrative Second-Order Rate Constants (k) for S(_N)2 Reactions of a Primary Alkyl Chloride (R-Cl) with Various Nucleophiles.

| Nucleophile | Relative Rate Constant (k) | Reaction Conditions |

|---|---|---|

| I⁻ | ~100,000 | Acetone, 25°C |

| CN⁻ | ~5,000 | DMSO, 25°C |

| Br⁻ | ~750 | Acetone, 25°C |

| Cl⁻ | ~1 | Acetone, 25°C |

| H₂O | <0.01 | Ethanol/Water, 25°C |

Note: This table provides generalized, relative data for a typical primary alkyl chloride to illustrate the effect of nucleophile strength on reaction rates and is not specific to this compound.

Reactivity Profiles of the Amide Functional Group

The N,N-dimethylamide group in this compound is known for its low reactivity, a characteristic attributed to resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen atoms. This resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to other carbonyl compounds like esters or acid chlorides.

Hydrolysis and Transamidation Mechanisms

Hydrolysis: The cleavage of the amide bond in this compound by water requires harsh conditions, such as prolonged heating in the presence of strong acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of dimethylamine (B145610) (as its protonated ammonium (B1175870) salt) yield the corresponding carboxylic acid.

Base-Promoted Hydrolysis: This reaction is not catalytic as a full equivalent of base is consumed. A hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The departure of the dimethylamide anion (a very poor leaving group) is the rate-limiting step and is typically driven forward by the deprotonation of the initially formed carboxylic acid by a second equivalent of base. mdpi.com Studies on the base-catalyzed hydrolysis of structurally similar non-planar amides have shown that the geometry and polarity of the amide bond can significantly affect the rate of hydrolysis. mdpi.com

Transamidation: This process involves the exchange of the dimethylamino group with another amine. Due to the high stability of the amide bond, this reaction is challenging and often requires catalysts or activation. For N,N-dimethyl amides, methods using sodium tert-butoxide under solvent-free conditions have been developed to facilitate transamidation with primary amines.

Interactions with Electrophilic and Nucleophilic Reagents

Interaction with Nucleophiles: The carbonyl carbon of the amide is a weak electrophile. Strong nucleophiles, such as those found in organolithium reagents or powerful reducing agents like lithium aluminum hydride (LiAlH(_4)), are required to attack this center. Reduction with LiAlH(_4) would reduce the amide to the corresponding tertiary amine, 1,1-dimethyl-4-chlorobutylamine.

Interaction with Electrophiles: The amide group itself is not strongly nucleophilic. While the carbonyl oxygen possesses lone pairs, their basicity is reduced by resonance. Protonation under strongly acidic conditions is the most common electrophilic interaction, which serves to activate the amide towards nucleophilic attack as seen in acid-catalyzed hydrolysis.

Role of this compound as a Synthetic Reagent or Substrate

This compound serves as a valuable bifunctional building block in organic synthesis. Its primary utility lies in its function as an alkylating agent, where the four-carbon chain containing a terminal amide is introduced into a molecule via nucleophilic substitution of the chloride.

The compound acts as a substrate in reactions where a nucleophile displaces the chloride ion. This is a common strategy for introducing a butanamide side chain. For example, it can be used to alkylate amines, phenoxides, or thiolates. A notable application is in the synthesis of pharmaceutical intermediates. For instance, it is a key intermediate in the synthesis of the multi-targeted kinase inhibitor, Sorafenib. researchgate.net In this context, it undergoes a nucleophilic substitution reaction to connect different parts of the final molecule.

As a reagent, it provides a 4-(N,N-dimethylcarbamoyl)butyl group. This moiety can be introduced into a target molecule, and the amide group can either be retained in the final product or be further transformed (e.g., hydrolyzed to a carboxylic acid) in subsequent synthetic steps. The stability of the amide group ensures it remains intact during the initial alkylation reaction.

Mechanistic Pathways in Reagent-Promoted Reactions

The primary reaction pathway anticipated for this compound involves nucleophilic substitution at the C-4 position. The chlorine atom, being a good leaving group, facilitates the attack by various nucleophiles.

One of the most common transformations is its intramolecular cyclization to form a five-membered lactam ring, specifically 1,1-dimethyl-5-oxopyrrolidin-1-ium chloride. This reaction typically proceeds via an intramolecular SN2 mechanism. The nitrogen atom of the dimethylamino group acts as an internal nucleophile, attacking the electrophilic C-4 carbon and displacing the chloride ion. The reaction is often promoted by heat or the presence of a non-nucleophilic base to neutralize the resulting ammonium salt.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group attacks the carbon atom bonded to the chlorine atom.

Transition State: A five-membered ring transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

Product Formation: The chloride ion is expelled, leading to the formation of the cyclic product, N,N-dimethyl-gamma-butyrolactam, which exists as the quaternary ammonium salt, 1,1-dimethyl-5-oxopyrrolidin-1-ium chloride.

While this pathway is widely accepted for similar γ-haloamides, specific kinetic data and detailed studies on the influence of solvents and other reaction conditions on the rate and efficiency of this cyclization for this compound are not extensively reported.

Reactions with external nucleophiles, such as amines, alkoxides, or thiolates, would also be expected to follow an SN2 pathway, leading to the substitution of the chlorine atom. However, detailed mechanistic studies, including kinetic analyses and the identification of reaction intermediates for specific reagent-promoted reactions of this compound, are scarce.

Stereochemical Outcomes in Transformations Utilizing the Compound

Since this compound is an achiral molecule, discussions of stereochemical outcomes are relevant only when it reacts with a chiral reagent or when a chiral center is generated during the reaction.

In a hypothetical reaction where a chiral nucleophile attacks the C-4 position, the stereochemical outcome would be governed by the principles of SN2 reactions, leading to an inversion of configuration at the electrophilic carbon if it were a stereocenter. However, as the parent molecule is achiral, this specific scenario is not applicable.

If a reaction involving this compound were to generate a new stereocenter, for instance, through a subsequent transformation of the initial product, the stereoselectivity of that step would depend on the specific reagents and conditions used. There is a lack of published research focusing on the stereochemical control of reactions involving this particular compound.

Theoretical and Computational Chemistry Approaches to Reaction Mechanism Elucidation

The application of theoretical and computational chemistry methods could provide significant insights into the reaction mechanisms of this compound. However, specific computational studies dedicated to this compound are not readily found in the scientific literature. The following sections describe the potential application of these methods.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by calculating the energies of reactants, products, and, crucially, transition states.

For the intramolecular cyclization of this compound, quantum chemical calculations could be employed to:

Model the Transition State: Determine the geometry and energy of the five-membered ring transition state.

Calculate Activation Energy: Quantify the energy barrier for the cyclization reaction, which would provide a theoretical basis for the reaction rate.

Analyze Reaction Pathways: Compare the energy profiles of the intramolecular cyclization versus potential side reactions, such as elimination or reaction with a solvent molecule.

A hypothetical data table generated from such a study might look like this:

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) for Intramolecular Cyclization |

| DFT (B3LYP) | 6-31G* | Data not available |

| DFT (M06-2X) | def2-TZVP | Data not available |

| MP2 | cc-pVTZ | Data not available |

This table illustrates the type of data that would be generated from quantum chemical calculations, but no such data is currently available in the literature for this compound.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations can be used to study the behavior of molecules in solution, including the dynamics of reactive intermediates and the influence of the solvent on reaction pathways.

In the context of this compound, MD simulations could be used to:

Simulate Solvation: Investigate how solvent molecules (e.g., water, ethanol) interact with the reactant and the transition state, which can significantly influence the reaction rate.

Study Conformational Dynamics: Analyze the conformational flexibility of the butyl chain and how it affects the probability of the nitrogen nucleophile approaching the electrophilic carbon for intramolecular cyclization.

Model Reactive Intermediates: While the SN2 reaction is generally considered a concerted process without a stable intermediate, MD simulations could be used to study the short-lived transition state species in a dynamic environment.

A hypothetical data table from an MD simulation study might include:

| Property | Value in Water | Value in Ethanol |

| Average N-C4 distance (Å) | Data not available | Data not available |

| Radial Distribution Function of Solvent around C4 | Data not available | Data not available |

| Potential of Mean Force for Cyclization (kcal/mol) | Data not available | Data not available |

This table illustrates the type of data that would be generated from molecular dynamics simulations, but no such data is currently available in the literature for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro N,n Dimethylbutanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled insight into the atomic arrangement within 4-chloro-N,N-dimethylbutanamide.

Proton (¹H) NMR spectroscopy is employed to identify the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to each unique proton set. A study utilizing a 400 MHz NMR spectrometer with DMSO-d₆ as the solvent revealed a specific resonance pattern. rsc.org

The two protons on the carbon adjacent to the chlorine atom (Cl-CH₂) appear as a triplet at approximately 3.62 ppm, with the splitting pattern arising from coupling to the adjacent methylene (B1212753) group. rsc.org The two N-methyl groups (N(CH₃)₂) are non-equivalent in the DMSO-d₆ environment, presenting as two distinct singlets at 3.01 ppm and 2.86 ppm. rsc.org The methylene group adjacent to the carbonyl function (CH₂-C=O) resonates as a triplet at 2.43 ppm. rsc.org Finally, the central methylene group of the butyl chain appears as a quintet at 1.99 ppm, indicative of coupling to the two neighboring CH₂ groups. rsc.org

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 3.62 | Triplet (t) | 6.5 | Cl-CH ₂- |

| 3.01 | Singlet (s) | N/A | N-CH ₃ |

| 2.86 | Singlet (s) | N/A | N-CH ₃ |

| 2.43 | Triplet (t) | 6.9 | -CH ₂-C(O)N |

| 1.99 | Quintet (quint.) | 6.6 | -CH₂-CH ₂-CH₂- |

Data recorded in DMSO-d₆ at 400 MHz. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a ¹³C{¹H} NMR experiment, where protons are decoupled to simplify the spectrum, each unique carbon atom in this compound produces a single peak.

Analysis in a DMSO-d₆ and CCl₄ solvent mixture at 126 MHz showed the carbonyl carbon (C=O) at the most downfield shift of 170.2 ppm. rsc.org The carbon atom bonded to chlorine (Cl-CH₂) appears at 44.5 ppm. rsc.org The two N-methyl carbons are observed at 36.5 ppm and 34.7 ppm, followed by the carbon alpha to the carbonyl group at 29.2 ppm and the central methylene carbon at 27.6 ppm. rsc.org

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 170.2 | C =O |

| 44.5 | Cl-C H₂- |

| 36.5 | N-C H₃ |

| 34.7 | N-C H₃ |

| 29.2 | -C H₂-C(O)N |

| 27.6 | -CH₂-C H₂-CH₂- |

Data recorded in DMSO-d₆+CCl₄ at 126 MHz. rsc.org

While ¹H and ¹³C NMR are sufficient for basic structural assignment, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required for a more in-depth analysis of stereochemistry or conformational preferences. COSY experiments establish ¹H-¹H coupling correlations, confirming the connectivity of the butyl chain. HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These techniques would definitively link the proton and carbon assignments and could reveal through-space interactions if applied in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. However, specific research applying these advanced techniques to analyze the conformation of this compound is not widely documented.

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for confirming the molecular weight and elemental formula of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining molecular weight. High-Resolution Mass Spectrometry (HRMS) coupled with an ESI source provides highly accurate mass measurements, enabling the confirmation of a compound's elemental formula.

In a study of this compound, ESI-Time of Flight (ESI-TOF) mass spectrometry was used to analyze the protonated molecule, [M+H]⁺. rsc.org The experimentally determined m/z value was 150.0677, which shows excellent agreement with the calculated m/z of 150.0681 for the molecular formula C₆H₁₃ClNO⁺. rsc.org This result provides strong evidence for the compound's elemental composition.

Collision-Induced Dissociation (CID), often performed in a tandem mass spectrometry (MS/MS) experiment, involves selecting a specific parent ion (such as the [M+H]⁺ ion of this compound) and subjecting it to energetic collisions with an inert gas. This process induces fragmentation of the ion into smaller daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

While specific CID studies for this compound are not detailed in the available literature, predictable fragmentation pathways would include the neutral loss of HCl, cleavage of the C-C bonds in the butyl chain, and fragmentation of the amide group. For instance, a characteristic fragment would likely be the acylium ion [M-Cl]⁺ or fragments resulting from alpha-cleavage adjacent to the nitrogen atom. Analysis of these specific daughter ions would provide unambiguous confirmation of the connectivity of the atoms within the parent molecule.

Chromatographic Techniques for Purity and Quantitative Analysis in Research Settings

Chromatographic methods are paramount for separating this compound from impurities and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques utilized for these purposes.

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted method for the analysis of this compound. This technique is well-suited for the separation and quantification of this polar compound, as well as for the isolation of impurities in preparative scale separations. uni.lu

A common HPLC method involves the use of a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. uni.lu The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. uni.lu For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid is replaced with a volatile alternative, such as formic acid. uni.lu The use of columns with smaller particle sizes (e.g., 3 µm) is also an option for faster ultra-high-performance liquid chromatography (UPLC) applications. uni.lu

A representative set of HPLC method parameters is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This method is scalable and can be adapted for various research needs, from routine purity checks to more demanding pharmacokinetic studies. uni.lu

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is invaluable for the detection and quantification of potential volatile impurities that may arise during its synthesis or degradation.

Potential volatile impurities could include starting materials such as dimethylamine (B145610) or byproducts like 4-chloro-1-butanol. The analysis of such genotoxic impurities (GTIs) is a critical aspect of quality control in pharmaceutical research, often requiring detection limits in the parts-per-million (ppm) range. nih.gov

The development of a sensitive GC-MS method for related chloro-alkanes has demonstrated the feasibility of achieving low detection and quantitation limits (DL and QL) of 0.05 ppm and 0.08 ppm, respectively. nih.gov Such methods often employ an internal standard, for instance, 3-chloro-1-butanol, to ensure accuracy and precision. nih.gov For certain volatile amines that may be present as impurities, a derivatization step using an agent like benzoyl chloride can be employed to increase their molecular weight and improve their chromatographic behavior and detection.

Table 2: General GC-MS Parameters for Volatile Impurity Analysis

| Parameter | General Value/Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 250°C) |

| Detector | Mass Spectrometer (in SIM or full scan mode) |

While a specific, validated GC-MS method for this compound itself is not extensively documented in publicly available literature, the principles derived from the analysis of its potential volatile precursors and related compounds are directly applicable.

Application of Other Spectroscopic Methods (e.g., IR, UV-Vis) in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and functional group identification of this compound.

Infrared (IR) Spectroscopy

For a related compound, 4-chloro-N,N-diphenylbenzamide, the carbonyl (C=O) stretching vibration of the amide is observed as an intense band around 1651-1691 cm⁻¹. The C-N stretching vibration is typically found in the region of 1259-1344 cm⁻¹, and the C-Cl stretching vibration is expected in the lower frequency region, around 670-692 cm⁻¹. It is anticipated that this compound would exhibit characteristic absorption bands in similar regions.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide I) | ~1650 |

| C-N Stretch | ~1300 - 1400 |

| C-H Stretch (Aliphatic) | ~2850 - 3000 |

| C-Cl Stretch | ~600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive conjugation, the UV absorption is expected to occur at shorter wavelengths. The primary chromophore in the molecule is the amide carbonyl group.

The electronic transitions in amides typically include a π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. In the case of a structurally related compound, 4-chloro-N,N-diphenylbenzamide, these transitions were observed at approximately 234 nm (n→π) and 309 nm (π→π). However, the presence of the phenyl groups in this related compound significantly influences the position of these absorptions. For the non-aromatic this compound, the absorptions are expected to be at much lower wavelengths, likely below the typical cutoff of many solvents. The n → π* transition of the amide group would be the most likely to be observed.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted Wavelength (λmax) |

| n → π* (Amide) | ~210 - 230 nm |

Applications of 4 Chloro N,n Dimethylbutanamide in Complex Organic Synthesis and Building Block Chemistry

Utilization as a Versatile Intermediate in Multi-Step Synthetic Sequences

4-Chloro-N,N-dimethylbutanamide is a valuable and versatile intermediate in the realm of organic synthesis. Its bifunctional nature, possessing both a reactive chloro group and a stable N,N-dimethylamide moiety, allows for its strategic incorporation into complex, multi-step synthetic sequences. The chloro group serves as a key handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the amide group is generally robust and can be carried through several synthetic steps without undergoing unwanted transformations. This stability allows chemists to perform modifications at the chloro-terminated end of the molecule while preserving the amide functionality for later-stage manipulations or as a final structural feature in the target molecule. chemimpex.com

The utility of this compound as an intermediate is highlighted in its application in the synthesis of more complex molecules where a four-carbon chain with a terminal dimethylamide is required. Researchers value its stability and reactivity, which streamline the synthesis of intricate molecular architectures. chemimpex.com

Role in the Construction of Diverse Chemical Scaffolds

The unique structure of this compound makes it a crucial building block for the construction of a variety of chemical scaffolds, which form the core structures of many biologically active and industrially significant molecules.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

In the pharmaceutical industry, this compound plays a significant role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Its structure is particularly suited for the development of drugs targeting specific biological pathways. chemimpex.com The compound's ability to participate in diverse chemical reactions allows for the creation of a wide range of molecular frameworks, which are then screened for potential therapeutic activity. While specific drug names are often proprietary, the general application of this chemical in creating novel pharmaceutical candidates is well-established in the research community.

Building Block for Agrochemical Development

The development of new and effective agrochemicals is another area where this compound serves as a key building block. chemimpex.com It is utilized in the formulation of pesticides and herbicides, contributing to the enhancement of their efficacy and, consequently, the improvement of crop yields. chemimpex.com The incorporation of the butanamide substructure can influence the physicochemical properties of the final agrochemical product, such as its solubility, stability, and mode of action.

Contributions to Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of various specialty chemicals. chemimpex.com Its chlorinated structure enhances its reactivity, making it a valuable component in chemical manufacturing for creating molecules with specific desired properties. chemimpex.com These specialty chemicals can find applications in diverse fields, including materials science for the development of advanced polymers with improved thermal and mechanical characteristics. chemimpex.com

Strategic Integration into Retrosynthetic Analyses of Target Molecules

Retrosynthetic analysis is a powerful tool used by organic chemists to plan the synthesis of complex target molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. This compound often emerges as a key synthon in these analyses. Its structure represents a reliable four-carbon unit that can be readily incorporated into a larger molecular framework.

For example, when a target molecule contains a -(CH₂)₄-N(CH₃)₂ fragment, a chemist performing a retrosynthetic analysis would recognize this compound as a logical and practical precursor. The chloro group provides a straightforward point of connection to the rest of the target molecule via nucleophilic substitution.

Table 1: Retrosynthetic Disconnection of a Hypothetical Target Molecule

| Target Molecule Fragment | Retrosynthetic Disconnection | Precursor (Synthon) |

| R-(CH₂)₄-N(CH₃)₂ | C-C bond formation | R⁻ (nucleophile) + ⁺(CH₂)₄-N(CH₃)₂ |

| Corresponding Reagent: this compound |

This strategic approach simplifies the synthetic planning process and often leads to more efficient and convergent synthetic routes.

Structure Activity Relationship Sar Studies and Analog Design Pertaining to Butanamide Derivatives

Methodologies for Investigating Structural Modifications and Their Impact on Reactivity

The impact of structural changes on the reactivity of butanamide derivatives is assessed through a combination of computational and experimental techniques. These methods provide a detailed understanding of how modifications to the amide core or its substituents affect electronic properties, conformation, and ultimately, chemical behavior.

Computational and Theoretical Methods: Computational chemistry offers powerful tools for predicting the effects of structural changes before synthesis. Ab initio and Density Functional Theory (DFT) calculations are employed to model the electronic structure of amide molecules. nih.govacs.org These methods can determine parameters like bond lengths, bond angles, and partial charges, revealing how substitutions influence the resonance stabilization of the amide bond. solubilityofthings.com A twisted or sterically hindered amide bond, for instance, exhibits reduced resonance, leading to increased reactivity at the carbonyl carbon, a phenomenon that can be quantitatively predicted. nih.govnih.gov Computational models can also simulate reaction mechanisms, such as hydrolysis, to calculate activation energies and predict how structural modifications will accelerate or decelerate reaction rates. nih.govacs.org

Kinetic Studies: Experimental kinetic analysis provides quantitative data on reaction rates. The hydrolysis of amides under acidic or basic conditions is a common model reaction studied to gauge the electrophilicity of the carbonyl carbon. uow.edu.au By systematically altering substituents on the butanamide scaffold (e.g., on the nitrogen or the acyl chain) and measuring the corresponding changes in hydrolysis rate constants, a quantitative structure-activity relationship (QSAR) can be established. nih.gov For example, introducing electron-withdrawing groups typically increases the rate of hydrolysis, while electron-donating groups decrease it. solubilityofthings.com Advanced kinetic models, sometimes developed with the aid of machine learning, can predict reaction rates for a diverse set of amide coupling reactions. pnas.org

Spectroscopic Techniques: Spectroscopy is essential for characterizing the structural and electronic properties of newly synthesized amides.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the amide group. spectroscopyonline.comspectroscopyonline.com The position of the carbonyl (C=O) stretching peak, typically found between 1630-1680 cm⁻¹, is sensitive to the electronic environment and hydrogen bonding. spectroscopyonline.com Changes in this peak's frequency upon structural modification provide insight into the altered C=O bond strength. ucalgary.caresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of butanamide analogs. researchgate.net The chemical shift of the carbonyl carbon (typically 160-180 ppm) is particularly informative about its electronic environment. ucalgary.ca

SAR Analysis of Related Amide Compounds in Medicinal Chemistry Research

The amide bond is a cornerstone of many pharmaceutical agents, but it can also be a liability due to metabolic instability. magtech.com.cn Structure-activity relationship (SAR) studies are therefore critical for optimizing lead compounds by modifying the amide or its surrounding structure to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy in medicinal chemistry is the bioisosteric replacement of the amide bond. Bioisosteres are functional groups with similar steric and electronic properties that can mimic the amide linkage while offering improved metabolic stability. magtech.com.cndrughunter.com This approach aims to retain the desired biological interactions of the parent molecule while overcoming its weaknesses. magtech.com.cn

For instance, heterocycles are frequently used as amide bioisosteres. drughunter.comnih.gov The following table summarizes some common replacements and their rationale.

| Amide Bioisostere | Rationale and Impact on Properties | Key References |

| 1,2,3-Triazole | Can mimic the trans amide bond configuration, resistant to hydrolysis and proteolysis, synthetically accessible via "click" chemistry. nih.govcambridgemedchemconsulting.com | nih.govcambridgemedchemconsulting.com |

| 1,2,4-Oxadiazole | Mimics planarity and dipole moment of an amide, can improve metabolic stability and bioavailability. nih.govacs.org | nih.govacs.org |

| 1,3,4-Oxadiazole | Used to replace the amide bond, with observed improvements in receptor binding affinity in certain cases. cambridgemedchemconsulting.comacs.org | cambridgemedchemconsulting.comacs.org |

| Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl, enhancing metabolic stability by reducing susceptibility to enzymatic cleavage. drughunter.com | drughunter.com |

| Sulfonamide | Can serve as a replacement, potentially improving metabolic stability, though it may sometimes lead to solubility issues. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

SAR studies on various amide-containing therapeutic agents have yielded specific insights. In a series of NAAA inhibitors, modifications to a terminal phenyl group on pyrrolidine (B122466) amides showed that small, lipophilic substituents were preferable for optimal potency. nih.gov Similarly, in studies of neocrotocembraneic acid amides as potential anticancer agents, the introduction of a piperazinyl group was found to have a significant positive impact on activity. mdpi.com These examples highlight that systematic modification and biological evaluation are key to elucidating the complex relationships between a compound's structure and its biological function. nih.govmdpi.com

Rational Design Principles for New Butanamide Analogues

Rational drug design involves the deliberate creation of new molecules based on an understanding of the biological target or the pharmacophore of known active compounds. drugdesign.orgnih.gov This approach is a significant departure from traditional trial-and-error screening and is central to modern medicinal chemistry. nih.gov The design of new butanamide analogues follows two primary strategies: structure-based design and ligand-based design.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be employed. This process involves:

Active Site Identification: Analyzing the target's structure to locate the binding pocket. bbau.ac.in

Docking Studies: Computationally placing potential butanamide analogues into the active site to predict their binding orientation and affinity. nih.gov

Scaffold Optimization: Modifying the butanamide scaffold to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's amino acid residues and minimize unfavorable steric clashes. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, design efforts rely on the information from known active molecules. drugdesign.org

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. By comparing the structures of several active butanamide derivatives, a common pharmacophore model can be generated. nih.govyoutube.com This model defines the necessary arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. nih.gov

Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases for novel scaffolds that match the required features, potentially identifying new classes of butanamide analogues. nih.govarxiv.org

Bioisosteric Replacement and Analogue Synthesis: As discussed previously, replacing the butanamide core or its substituents with bioisosteres is a key principle in LBDD. magtech.com.cndrughunter.com This can lead to new chemical entities with improved drug-like properties or novel intellectual property. magtech.com.cn For example, designing a series of analogues where a phenyl group is systematically replaced by different heterocycles allows for the exploration of new chemical space while retaining a core binding motif. researchgate.net

Stereochemical Considerations in Amide Analog Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net The interaction between a drug and its target is often highly stereospecific, meaning that one stereoisomer may be significantly more active than another. nih.gov

Conformational Restriction and Amide Isomerism: The amide bond itself presents a key stereochemical feature: it can exist in cis and trans conformations. While the trans form is generally more stable, the cis conformation can be important for the bioactivity of certain molecules, particularly in cyclic structures. nih.gov A powerful design strategy involves incorporating the amide bond into a ring system. This "locks" the conformation, reducing the molecule's flexibility and pre-organizing it for binding to its target, which can lead to a significant increase in potency. cambridgemedchemconsulting.com Furthermore, macrocyclic structures containing amide bonds can themselves be chiral due to restricted bond rotation, creating unique, spherical, and chiral architectures. rsc.org

The following table summarizes key stereochemical considerations in the design of amide-containing analogues.

| Stereochemical Aspect | Importance in Design | Key References |

| Chiral Centers | Enantiomers can have different potencies and toxicities; separation and individual testing are crucial. researchgate.net | researchgate.net |

| Diastereomers | The relative configuration of multiple stereocenters dictates the overall molecular shape and fit with the biological target. researchgate.net | researchgate.net |

| Cis/Trans Amide Isomerism | The geometry of the amide bond is critical for activity; can be constrained within a ring system to improve potency. nih.govcambridgemedchemconsulting.com | nih.govcambridgemedchemconsulting.com |

| Atropisomerism | Hindered rotation around single bonds (e.g., in complex macrocycles) can create stable, chiral atropisomers that must be considered. rsc.org | rsc.org |

Research on the Industrial and Material Science Applications of 4 Chloro N,n Dimethylbutanamide

Investigation into its Role in Polymer Chemistry and Advanced Materials Development

Currently, there is a lack of direct evidence in peer-reviewed journals and patents detailing the use of 4-chloro-N,N-dimethylbutanamide as a monomer or functional component in the synthesis of polymers and advanced materials. However, its bifunctional nature, possessing both a reactive chloro group and a dimethylamide moiety, suggests several hypothetical roles in polymer science.

The terminal chloro- group could potentially serve as an initiation site for certain types of polymerization or as a point of attachment to a polymer backbone, thereby modifying the polymer's properties. For instance, it could theoretically be used in cationic polymerization, a process used for producing materials like polyisobutylene. wikipedia.org

Further research would be required to explore its efficacy as a chain transfer agent, a monomer in condensation polymerization, or as a precursor for creating functional polymers with unique characteristics. The dimethylamide group could influence the solubility and thermal properties of any resulting polymer.

Process Chemistry Research for Scale-Up and Industrial Production

The industrial-scale production of this compound would likely be achieved through the reaction of 4-chlorobutyryl chloride with dimethylamine (B145610). The optimization of this process would be crucial for ensuring high yield, purity, and cost-effectiveness.

Key research areas for process scale-up would include:

Reaction Condition Optimization: A study on the synthesis of a related compound, 4-chloro-N,N-dimethyl pyridine (B92270) carboxamide, highlights the importance of optimizing reaction reagents, feed ratios, and temperature to maximize yield. atlantis-press.comresearchgate.net Similar optimization studies would be necessary for this compound.

Catalyst Screening: Investigating different catalysts could lead to milder reaction conditions and improved efficiency.

Downstream Processing: Developing efficient methods for purification, such as distillation or crystallization, would be critical for achieving the desired product quality for industrial applications.

Safety and Environmental Considerations: A thorough evaluation of the hazards associated with the reactants and products, as well as the development of protocols for waste minimization and treatment, would be essential for safe and sustainable industrial production.

An improved manufacturing process for the related 4-(N,N-disubstituted amino)butaraldehyde acetals was developed by generating 4-chlorobutyraldehyde in situ, which suggests that innovative process chemistry could also be applied to the synthesis of this compound to enhance efficiency and reduce costs. asianpubs.org

Table 1: Potential Research Parameters for Industrial Synthesis of this compound

| Parameter | Research Focus | Desired Outcome |

| Reactants | Stoichiometry, purity of starting materials | High conversion, minimal byproducts |

| Solvent | Polarity, boiling point, environmental impact | Optimal reaction medium, easy product separation |

| Catalyst | Type, concentration | Increased reaction rate, lower energy consumption |

| Temperature | Reaction kinetics, side reactions | Maximized yield, minimized impurities |

| Pressure | Gaseous reactants/byproducts | Controlled reaction environment |

| Purification | Distillation, crystallization, chromatography | High-purity final product |

Research on Formulation and Delivery Aspects in Agrochemical Applications

While there is no direct mention of this compound in existing agrochemical formulations, its chemical structure suggests it could serve as a valuable building block in the synthesis of novel pesticides. The chloro- and amide functionalities provide reaction sites for creating more complex molecules with potential herbicidal, insecticidal, or fungicidal properties.

Research in this area would focus on:

Synthesis of Active Ingredients: Utilizing this compound as a precursor to synthesize new chemical entities for screening as potential agrochemicals. Chlorine-containing compounds are prevalent in the pharmaceutical and agrochemical industries. nih.gov

Formulation Development: If a derivative of this compound is found to have agrochemical activity, research would be needed to develop stable and effective formulations. This could include emulsifiable concentrates, wettable powders, or granules.

Controlled Release Technologies: To enhance efficacy and reduce environmental impact, research could explore the incorporation of the active ingredient into controlled-release systems. This would involve encapsulating the compound within a polymer matrix or attaching it to a carrier that allows for its gradual release over time.

The development of such formulations is a key area of research in modern agriculture to improve the efficiency of pesticides and minimize their environmental footprint.

Academic Research Frameworks for Chemical Safety and Risk Assessment Methodologies

Research on General Safety Protocols and Handling Procedures in Laboratory Settings

The safe handling of chemical compounds in a laboratory is paramount to protecting researchers and the environment. nih.govtandfonline.com Standard Operating Procedures (SOPs) are a cornerstone of laboratory safety, providing detailed instructions for the safe execution of tasks involving hazardous chemicals. chemimpex.com For any work with hazardous substances, the Occupational Safety and Health Administration (OSHA) mandates the development of these procedures. chemimpex.com

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the correct use of Personal Protective Equipment (PPE). fishersci.comfiveable.me The specific PPE required depends on the hazards associated with the chemical in use. fiveable.me

General PPE for Handling Chemical Compounds:

Eye Protection: Safety glasses with side shields are the minimum requirement, while splash-proof monogoggles or a combination of safety glasses and a full-face shield may be necessary for tasks with a higher risk of splashes. chemchart.comsigmaaldrich.com

Protective Clothing: A lab coat, preferably flame-resistant when working with flammable substances, should be worn to protect the skin. nih.gov Some procedures may necessitate the use of aprons or full-body suits. fishersci.comacs.org

Gloves: The choice of glove material (e.g., nitrile, neoprene) is critical and should be based on the specific chemical being handled to ensure adequate protection. sigmaaldrich.comacs.orgproquest.com

Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect the feet from spills. nih.govfishersci.com

For "4-chloro-N,N-dimethylbutanamide," as with any chemical, it is crucial to consult the Safety Data Sheet (SDS) to determine the specific PPE requirements. chemscene.com General recommendations for handling this compound include wearing protective gloves, clothing, and eye/face protection. chemchart.com

Emergency Procedures: Laboratories must have clear and well-practiced emergency plans. fishersci.comresearchgate.net This includes knowing the location and proper use of safety equipment such as eyewash stations, safety showers, and fire extinguishers. chemchart.comresearchgate.net In the event of a chemical spill, the immediate response should be to alert others in the vicinity and assess the situation. nih.govchemscene.com For minor spills, trained laboratory personnel may use a spill kit containing absorbent materials to clean it up. chemscene.comfishersci.com For larger or more hazardous spills, evacuation and notification of emergency responders are necessary. researchgate.net

Handling and Storage: Proper handling techniques are essential to minimize exposure and prevent accidents. This includes working in well-ventilated areas, such as a fume hood, when dealing with volatile substances. nih.gov Chemicals should be stored according to their compatibility to prevent dangerous reactions, and all containers must be clearly labeled. chemscene.com For "this compound," storage in a dry, cool, and well-ventilated place in tightly closed containers is recommended. acs.org

Methodologies for Investigating Potential Health Effects of Chemical Exposure (general approaches)

The investigation of potential health effects from chemical exposure is a multi-faceted process that employs a variety of methodologies to gather comprehensive data. nih.govresearchgate.netcaymanchem.comresearchgate.netbiosynce.com These approaches are designed to identify hazards and characterize the risks associated with chemical substances. caymanchem.com

A crucial first step is hazard identification , which determines whether a chemical has the potential to cause adverse health effects. caymanchem.com This involves a thorough review of available scientific data. caymanchem.com Following hazard identification, dose-response assessment evaluates the relationship between the amount of exposure and the extent of the toxic effect.

Toxicological Studies: Toxicology studies are fundamental to understanding the potential health effects of chemical compounds. These studies can be broadly categorized into in vitro and in vivo methods. semanticscholar.org

In vitro studies are conducted outside of a living organism, typically using isolated cells, tissues, or organs in a controlled laboratory setting. semanticscholar.orgtandfonline.comscbt.com These methods are valuable for screening a large number of compounds in a cost-effective and ethical manner. tandfonline.com They can provide insights into the mechanisms of toxicity at a cellular and molecular level. tandfonline.commdpi.com

In vivo studies are performed in living organisms, such as rodents or other animal models. semanticscholar.org These studies provide a more comprehensive understanding of how a substance interacts with a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME).

The selection of the appropriate testing method depends on the specific questions being addressed and the regulatory requirements.

Epidemiological Studies: Epidemiological studies examine patterns of disease and health in human populations to identify associations between chemical exposures and health outcomes. caymanchem.com These studies are critical for understanding the real-world health effects of chemicals on humans.

In Vitro and In Vivo Model Systems in Toxicological Research (e.g., Zebrafish model applications)

Modern toxicological research utilizes a variety of model systems to predict and understand the potential adverse effects of chemicals.

In Vitro Model Systems: In vitro testing uses isolated cells, tissues, or organs to assess the toxicity of substances in a controlled environment. semanticscholar.orgtandfonline.com These methods are often used for high-throughput screening to quickly test many compounds. tandfonline.com Common in vitro assays evaluate endpoints such as cytotoxicity (cell death), genotoxicity (damage to genetic material), and specific organ toxicity. tandfonline.com While these models offer many advantages, they cannot fully replicate the complex interactions that occur within a whole organism. tandfonline.com

In Vivo Model Systems: In vivo studies are conducted in whole, living organisms and are essential for evaluating the systemic effects of a chemical. These studies provide information on how a substance is absorbed, distributed, metabolized, and excreted by the body. Rodents are commonly used models in toxicological research.

Zebrafish Model Applications: The zebrafish (Danio rerio) has emerged as a powerful vertebrate model system in toxicological research. Its advantages include rapid development, optical clarity of the embryos, and a high degree of genetic similarity to humans. Zebrafish embryos are particularly useful for developmental toxicity screening. They can be used to assess a variety of toxicological endpoints, including lethality, malformations, and organ-specific toxicity, such as hepatotoxicity (liver toxicity) and neurotoxicity. The zebrafish model serves as a bridge between high-throughput in vitro assays and more complex mammalian in vivo studies.

Mechanistic Toxicology Studies on Related Compounds

N,N-Disubstituted Amides: N,N-disubstituted amides are a class of organic compounds where the nitrogen atom of the amide group is bonded to two alkyl or aryl substituents. sigmaaldrich.com The reactivity of these compounds can be influenced by the nature of these substituents. sigmaaldrich.com Some N,N-disubstituted amides, such as N,N-dimethylformamide (DMF), have been studied for their toxic effects. High doses of DMF have been shown to cause liver damage.

A study on a series of N,N-dimethylamides found them to be slightly to moderately toxic in mice and rabbits. Toxic signs observed after administration included decreased activity, general weakness, labored breathing, and convulsions.

Haloalkanes: The presence of a chlorine atom in "this compound" places it in the broader category of halogenated alkanes, or haloalkanes. Many haloalkanes, such as carbon tetrachloride (CCl4), are known for their toxicity, particularly to the liver.

The mechanism of CCl4-induced liver damage is well-studied and serves as a toxicological model. It involves the metabolic activation of CCl4 by cytochrome P450 enzymes to form a highly reactive trichloromethyl radical. This radical can bind to cellular components like proteins, lipids, and DNA, impairing cellular processes. It can also react with oxygen to initiate lipid peroxidation, a chain reaction that damages cell membranes and can lead to cell death.

The table below summarizes findings from toxicological studies on compounds related to "this compound."

| Compound Class | Example Compound | Key Toxicological Findings |

|---|---|---|

| N,N-Disubstituted Amides | N,N-Dimethylformamide (DMF) | Hepatotoxicity at high doses. |

| N,N-Disubstituted Amides | Various N,N-dimethylamides | Slight to moderate acute toxicity in animal models. |

| Haloalkanes | Carbon Tetrachloride (CCl4) | Severe hepatotoxicity mediated by reactive free radicals and lipid peroxidation. |

Research on Waste Management and Disposal Strategies for Chemical Compounds

Proper management and disposal of chemical waste are critical for environmental protection and laboratory safety. Regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern the handling of hazardous waste.

Waste Minimization: A primary goal of waste management is to minimize the generation of hazardous waste at the source. Strategies for waste minimization include:

Ordering only the necessary quantities of chemicals.

Substituting hazardous chemicals with less hazardous alternatives when possible.

Maintaining an accurate chemical inventory to avoid purchasing duplicates.

Waste Segregation and Storage: Chemical waste must be segregated based on compatibility to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizers should not be stored with flammable materials. chemscene.com Waste containers must be appropriate for the chemical, properly labeled with their contents, and kept tightly sealed.

Disposal Methods: The appropriate disposal method for a chemical waste depends on its properties and the applicable regulations. Common disposal methods include:

Incineration: This method uses high temperatures to destroy organic chemical waste. However, not all chemical waste is suitable for incineration.

Landfilling: Some chemical waste can be disposed of in specially designed hazardous waste landfills.

Chemical Treatment: This involves processes like neutralization of acids and bases or precipitation to render the waste less hazardous.

Recycling: Some solvents and other chemicals can be purified and reused.

For halogenated organic compounds like "this compound," disposal should be in accordance with local, state, and federal regulations. acs.org This typically involves collection by a licensed hazardous waste disposal company. It is crucial not to dispose of such chemicals down the drain or in the regular trash. acs.org

常见问题

Basic Research Question

- ¹H NMR : The methyl groups on nitrogen appear as two singlets at δ 2.95–3.05 ppm. The chlorine-substituted butanamide backbone shows distinct splitting patterns: δ 1.85–2.10 ppm (m, 2H, CH₂), δ 2.35–2.50 ppm (t, 2H, CH₂Cl), and δ 3.40–3.60 ppm (t, 2H, CON) .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) are diagnostic.

- MS : Molecular ion peak at m/z 149.6 (M⁺) with fragments at m/z 106 (loss of CON(CH₃)₂) and m/z 77 (C₆H₅⁺) .

Advanced Application : High-resolution MS and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in regioisomers, such as distinguishing 3-chloro vs. 4-chloro positions.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question